EOAI3402143
概要
説明
EOAI3402143は、脱ユビキチン化酵素、特にUsp9x、Usp24、およびUsp5を標的とする低分子阻害剤です。 腫瘍細胞のアポトーシスを増加させ、腫瘍増殖を阻害する可能性を示しており、がん治療の有望な候補となっています .
科学的研究の応用
EOAI3402143 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit tumor growth in various cancer models, including melanoma and pancreatic cancer
Cell Biology: The compound is used to study the role of deubiquitinases in cell survival and apoptosis
Drug Development: This compound serves as a lead compound for developing new cancer therapies targeting the ubiquitin-proteasome pathway
作用機序
EOAI3402143は、脱ユビキチン化酵素Usp9x、Usp24、およびUsp5の活性を阻害することによって効果を発揮します。 この阻害は、ユビキチン-プロテアソーム経路を破壊し、ユビキチン化タンパク質の蓄積と腫瘍細胞におけるアポトーシスの誘導につながります . この化合物は、細胞の生存と増殖に関与する分子経路を特異的に標的とし、腫瘍増殖を効果的に阻害します .
類似の化合物との比較
This compoundは、Usp9x、Usp24、およびUsp5など、複数の脱ユビキチン化酵素を同時に阻害する能力においてユニークです。類似の化合物には以下が含まれます。
WP1130: This compoundと比較して特異性が低いUsp9xを標的とする別の脱ユビキチン化酵素阻害剤.
USP7-IN-3: がん研究で使用されるUsp7の選択的阻害剤.
GNE-6640: Usp7を標的とし、ユビキチン-プロテアソーム経路に関連する研究で使用されます.
This compoundは、より幅広い阻害プロファイルと腫瘍細胞のアポトーシスを誘導する高い効力により際立っています .
生化学分析
Biochemical Properties
EOAI3402143 interacts with and inhibits the activity of deubiquitinases USP5, USP9x, and USP24 in a dose-dependent manner . These enzymes play crucial roles in the regulation of protein degradation and stability, and their inhibition can lead to changes in the levels and activity of various proteins within the cell .
Cellular Effects
This compound has been shown to increase tumor cell apoptosis . It suppresses cell survival in a dose-dependent manner . In particular, it has been found to have potent inhibitory activity against Usp9x and Usp5, key enzymes involved in the regulation of cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of deubiquitinases USP5, USP9x, and USP24 . By inhibiting these enzymes, this compound prevents the removal of ubiquitin from target proteins, leading to their degradation and thus altering cellular processes .
Temporal Effects in Laboratory Settings
This compound has been shown to suppress cell survival in a dose-dependent manner over time . At a concentration of 600 nM, it completely suppresses 3D colony growth .
Dosage Effects in Animal Models
In animal models, this compound has been shown to effectively inhibit Usp9x activity and suppress tumor growth . It has been used at a dosage of 15 mg/kg to treat human MIAPACA2 tumor xenografts in mice .
準備方法
合成経路と反応条件
EOAI3402143の合成には、重要な中間体の形成とその後の制御された条件下での反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、通常98%を超える高純度で合成されていることが知られています .
工業的製造方法
This compoundの工業的製造は、低分子阻害剤の標準プロトコルに従っており、一貫性とスケーラビリティを確保しています。 この化合物は、ミリグラムからグラムまでのさまざまな量で入手可能であり、通常は長期安定性を保つために-20°Cで保管されます .
化学反応の分析
反応の種類
EOAI3402143は、以下を含むいくつかの種類の化学反応を起こします。
阻害反応: 脱ユビキチン化酵素Usp9x、Usp24、およびUsp5の活性を用量依存的に阻害します
アポトーシス誘導: この化合物は、ユビキチン-プロテアソーム経路を破壊することによって腫瘍細胞のアポトーシスを誘導します
一般的な試薬と条件
This compoundを含む反応には、通常以下が必要です。
試薬: 可溶化のためのDMSO(ジメチルスルホキシド)、製剤のためのPEG300(ポリエチレングリコール)、および安定化のためのTween 80
条件: この化合物は、多くの場合、ナノモルからマイクロモルレベルの濃度で、in vitroおよびin vivo研究に使用されます
主要な生成物
This compoundを含む反応の主な結果は、脱ユビキチン化酵素活性の阻害であり、アポトーシスが増加し、腫瘍増殖が減少します .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
EOAI3402143 is unique in its ability to simultaneously inhibit multiple deubiquitinases, including Usp9x, Usp24, and Usp5. Similar compounds include:
USP7-IN-3: A selective inhibitor of Usp7, used in cancer research.
GNE-6640: Targets Usp7 and is used in studies related to the ubiquitin-proteasome pathway.
This compound stands out due to its broader inhibitory profile and higher potency in inducing tumor cell apoptosis .
生物活性
EOAI3402143 is a novel small-molecule inhibitor that targets deubiquitinating enzymes (DUBs), specifically USP5, USP9x, and USP24. This compound has shown significant potential in various cancer models, particularly in enhancing apoptosis in tumor cells and regulating immune checkpoint proteins. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on specific cancer types, and relevant case studies.
This compound functions primarily by inhibiting the activity of DUBs, which play crucial roles in protein homeostasis by regulating ubiquitination and deubiquitination processes. The inhibition of DUBs by this compound leads to increased ubiquitination of target proteins, promoting their degradation. Notably, this compound has been found to significantly reduce the protein abundance of PD-1, an immune checkpoint that negatively regulates T cell activation, without affecting other checkpoints like PD-L1 or VISTA .
Key Findings on Mechanisms
- Inhibition of PD-1 : In vitro studies demonstrated that this compound treatment resulted in a dose-dependent decrease in PD-1 protein levels in various T cell lines (MOLT-4, Jurkat) and primary CD3+ T cells .
- Deubiquitination Assay : Co-incubation of purified USP5 with ubiquitinated PD-1 confirmed that this compound inhibits USP5-mediated deubiquitination directly .
- Tumor Microenvironment : Immunohistochemistry studies revealed that USP5 colocalizes with PD-1 in tumor-infiltrating T cells from colorectal cancer patients, suggesting a significant role in tumor microenvironment regulation .
Effects on Cancer Cell Lines
This compound has been extensively studied for its effects on various cancer types:
Table 1: Summary of this compound Effects on Cancer Cell Lines
Cancer Type | Cell Line | Effect Observed | Mechanism |
---|---|---|---|
Multiple Myeloma | Primary myeloma cells | Increased apoptosis | Inhibition of Usp9x and Usp24 |
Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | Reduced cell proliferation | Inhibition of USP5 |
Colorectal Cancer | SW480 | Decreased PD-1 expression | Targeting USP5 |
Case Study 1: Multiple Myeloma
In a study involving multiple myeloma models, this compound was shown to dose-dependently inhibit Usp9x and Usp24 activity. This inhibition led to increased apoptosis in myeloma cells and significant regression of tumors in mouse models . The study concluded that targeting these DUBs could offer therapeutic benefits for patients with drug-refractory myeloma.
Case Study 2: Non-Small Cell Lung Cancer
Research on NSCLC indicated that this compound effectively reduced cell proliferation in vitro. The compound's action was linked to the inhibition of USP5, which is known to regulate cell cycle progression through its interaction with cyclin D1 . In vivo experiments demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models .
特性
IUPAC Name |
(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVQQNZHGBYGQ-KNTRCKAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。